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molecular formula C7H11NO3 B8538308 2-(Dimethoxymethyl)-3-methoxyprop-2-enenitrile CAS No. 87466-78-2

2-(Dimethoxymethyl)-3-methoxyprop-2-enenitrile

Cat. No. B8538308
M. Wt: 157.17 g/mol
InChI Key: FLCFSWDRVQTDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04492792

Procedure details

In a mixed solvent of 100 ml of toluene and 50 ml of methanol was dissolved 7.85 g (50 mmoles) of 2-methoxymethylene-3,3-dimethoxypropanenitrile. To the resulting solution was added 9.65 g (50 mmoles) of a 28 wt. % solution of sodium methylate in methanol and the mixture was stirred at room temperature for one and a half hours. Subsequently, the reaction mixture was concentrated under reduced pressure to remove the methanol by distillation. To the resulting residue was added 25 ml of water and the toluene layer was separated followed by drying over anhydrous sodium sulfate. The thus dried toluene solution was distilled to obtain 8.50 g (45 mmoles) of 2-dimethoxymethyl-3,3-dimethoxypropanenitrile as a colorless transparent oil boiling at 90°-93° C./2 mmHg.
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.85 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]=[C:4]([CH:7]([O:10][CH3:11])[O:8][CH3:9])[C:5]#[N:6].[CH3:12][O-:13].[Na+]>C1(C)C=CC=CC=1.CO>[CH3:11][O:10][CH:7]([O:8][CH3:9])[CH:4]([CH:3]([O:13][CH3:12])[O:2][CH3:1])[C:5]#[N:6] |f:1.2|

Inputs

Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.85 g
Type
reactant
Smiles
COC=C(C#N)C(OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one and a half hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the methanol
DISTILLATION
Type
DISTILLATION
Details
by distillation
ADDITION
Type
ADDITION
Details
To the resulting residue was added 25 ml of water
CUSTOM
Type
CUSTOM
Details
the toluene layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The thus dried toluene solution was distilled

Outcomes

Product
Name
Type
product
Smiles
COC(C(C#N)C(OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 45 mmol
AMOUNT: MASS 8.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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